

A Comparative Guide to the Structure-Activity Relationship of Cyclopropylisoxazole Compounds

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Compound of Interest

Compound Name: (5-Cyclopropylisoxazol-3-yl)methanol

Cat. No.: B1514902

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This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing cyclopropylisoxazole compounds, a scaffold of significant interest in modern medicinal chemistry. We will dissect the key structural components, compare their influence on biological activity across different therapeutic targets, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Cyclopropylisoxazole Scaffold

The cyclopropylisoxazole core represents a powerful synthetic motif in drug design, merging two structurally significant fragments: the cyclopropane ring and the isoxazole heterocycle. This combination imparts a unique set of physicochemical properties that are highly advantageous for developing potent, selective, and metabolically robust drug candidates.

- **The Cyclopropyl Moiety:** This small, strained carbocycle is more than just a lipophilic spacer. [1][2] Its rigid, three-dimensional structure can enforce a specific, bioactive conformation upon the molecule, leading to enhanced binding affinity and selectivity for the biological target.[3] Furthermore, the cyclopropyl group is often used as a metabolically stable

bioisostere for other groups like gem-dimethyl or tert-butyl, as its C-H bonds are less susceptible to enzymatic oxidation.^[4]

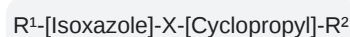
- **The Isoxazole Ring:** As a five-membered heterocycle, the isoxazole ring is a versatile pharmacophore. It is relatively stable and can act as a bioisosteric replacement for other functional groups, such as amides or esters. The nitrogen and oxygen atoms can participate in crucial hydrogen bonding and dipole interactions within a target's binding site, anchoring the molecule and contributing to its potency.

The fusion of these two components has led to the development of compounds with a wide array of biological activities, including potent kinase inhibitors, anti-inflammatory agents, and selective androgen receptor modulators (SARMs).^{[2][5][6]} Understanding the SAR of this scaffold is paramount to rationally designing the next generation of therapeutics.

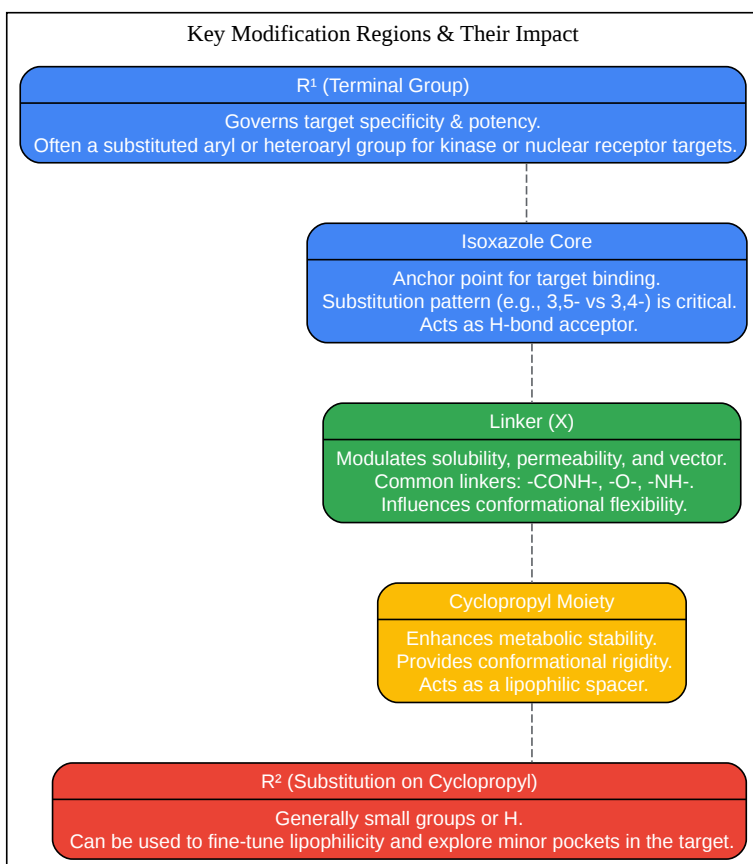
Core Structure-Activity Relationship Analysis

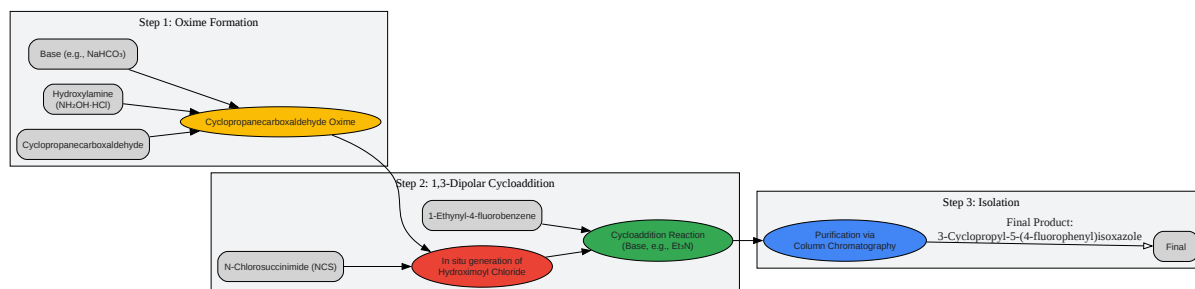
To systematically understand the SAR, we can dissect the cyclopropylisoxazole scaffold into four key regions. Modifications in each region can profoundly impact the compound's potency, selectivity, and pharmacokinetic profile.

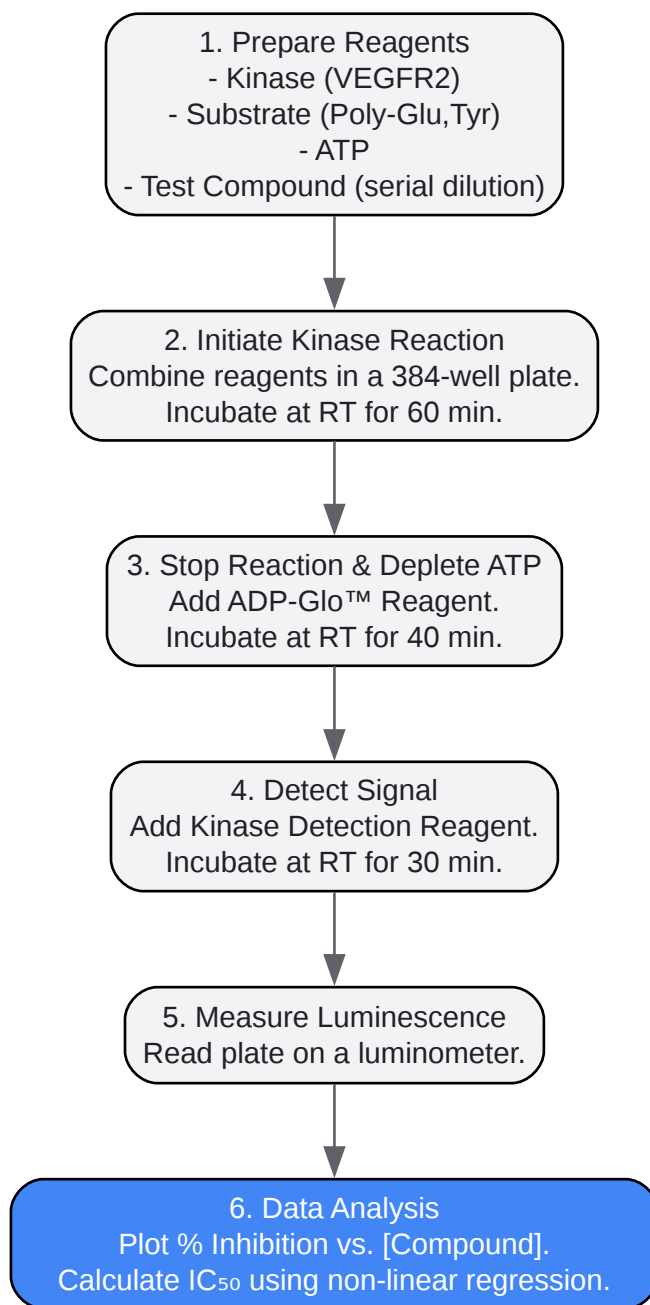
General Scaffold



Key Modification Regions & Their Impact







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